![molecular formula C18H16ClN3O3 B5308391 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide
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Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves multi-step processes starting from variously substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and then 1,3,4-oxadiazole derivatives. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides was synthesized through a process that included the conversion of aromatic acids into esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and finally the target compounds by stirring with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis and properties, as well as investigation of its potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .
properties
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12(20-16(23)11-24-13-7-3-2-4-8-13)18-21-17(22-25-18)14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDACEQAJXZIYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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